N-tert-Butyl Modification Confers Distinct Hydrogen Bond Acceptor/Donor Profile vs. Unsubstituted Amide Analog (CAS 339023-64-2)
The N-tert-butyl substituent on the carboxamide nitrogen of CAS 338977-06-3 eliminates the hydrogen bond donor (HBD) capacity present in the unsubstituted primary amide analog 4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxamide (CAS 339023-64-2), while preserving hydrogen bond acceptor (HBA) functionality via the carbonyl oxygen . This conversion from a primary amide (2 HBD, 2 HBA) to a tertiary amide (0 HBD, 2 HBA) reduces the topological polar surface area and decreases aqueous solubility, while simultaneously increasing lipophilicity . In the pyrrole-2-carboxamide ERK5 inhibitor series, conversion from primary to tertiary amide at the equivalent position was associated with a measured logD7.4 shift of approximately +1.5 units and a 5–15× reduction in kinetic solubility (from ~200 μM to 13–40 μM), demonstrating that this modification meaningfully alters developability parameters [1].
| Evidence Dimension | Hydrogen bond donor count / Lipophilicity / Solubility |
|---|---|
| Target Compound Data | 0 HBD, 2 HBA; predicted logP ~3.2; tertiary amide (CAS 338977-06-3) |
| Comparator Or Baseline | CAS 339023-64-2: 2 HBD, 2 HBA; predicted logP ~1.8; primary amide |
| Quantified Difference | ΔHBD = -2; estimated ΔlogP ≈ +1.4 log units (class-level inference from pyrrole-2-carboxamide series data) |
| Conditions | In silico prediction based on chemical structure; experimental logD7.4 and kinetic solubility shifts measured in pyrrole-2-carboxamide ERK5 inhibitor series at pH 7.4, 25°C (Miller et al., 2022) |
Why This Matters
The absence of HBD donors and increased lipophilicity make CAS 338977-06-3 preferentially suitable for cell-permeability-dependent assays or lipophilic binding pockets where the unsubstituted amide would exhibit poor membrane penetration.
- [1] Miller, T. et al. (2022) Parallel Optimization of Potency and Pharmacokinetics Leading to the Discovery of a Pyrrole Carboxamide ERK5 Kinase Domain Inhibitor. J. Med. Chem., 65(3), 2261–2279. View Source
